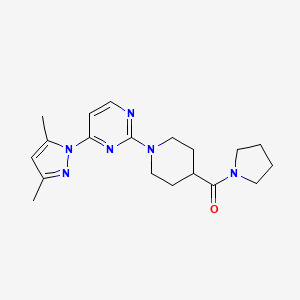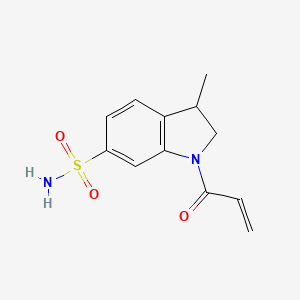![molecular formula C19H22N4O2 B2505536 1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-(2-phenylethyl)urea CAS No. 2415565-33-0](/img/structure/B2505536.png)
1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-(2-phenylethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-(2-phenylethyl)urea, also known as DMXB-A, is a synthetic compound that has been studied for its potential therapeutic applications in various neurological disorders. This compound belongs to the class of benzoxazoles and has been found to have a high affinity for a specific subtype of nicotinic acetylcholine receptors (nAChRs) in the brain.
科学研究应用
1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-(2-phenylethyl)urea has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). It has been found to have a high affinity for the α7 subtype of nAChRs, which are involved in various cognitive and behavioral functions. This compound has been shown to improve cognitive function, reduce inflammation, and modulate neurotransmitter release in preclinical studies.
作用机制
1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-(2-phenylethyl)urea acts as a partial agonist of the α7 nAChRs, which are widely distributed in the brain and play a crucial role in various cognitive and behavioral functions. The binding of this compound to α7 nAChRs leads to the activation of downstream signaling pathways that regulate neurotransmitter release, synaptic plasticity, and neuroinflammation. This compound has been found to enhance the release of acetylcholine, dopamine, and glutamate, which are important neurotransmitters involved in learning, memory, and attention.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been found to improve cognitive function, reduce inflammation, and modulate neurotransmitter release. This compound has been shown to enhance long-term potentiation (LTP) in the hippocampus, which is a cellular mechanism underlying learning and memory. It has also been found to reduce neuroinflammation and oxidative stress, which are implicated in various neurological disorders.
实验室实验的优点和局限性
1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-(2-phenylethyl)urea has several advantages for lab experiments. It has a high affinity for the α7 nAChRs, which are widely distributed in the brain and play a crucial role in various cognitive and behavioral functions. This compound is also highly selective for the α7 subtype, which reduces the risk of off-target effects. However, this compound has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer orally or intravenously. This compound also has a short half-life in the body, which limits its therapeutic potential.
未来方向
There are several future directions for research on 1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-(2-phenylethyl)urea. One potential direction is to improve the pharmacokinetic properties of this compound, such as solubility and half-life, to enhance its therapeutic potential. Another direction is to investigate the effects of this compound in various neurological disorders, such as Alzheimer's disease, schizophrenia, and ADHD. This compound has also been found to have anti-inflammatory effects, and future studies could investigate its potential in inflammatory disorders such as multiple sclerosis and rheumatoid arthritis. Additionally, future studies could investigate the effects of this compound on other nAChR subtypes and their potential therapeutic applications.
合成方法
1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-(2-phenylethyl)urea can be synthesized using a multi-step process that involves the reaction of 2-phenylethylamine, 3-chloromethyl-1,2-benzoxazole, and dimethylamine. The final product is obtained after purification through column chromatography and recrystallization. The yield of this compound can be improved by optimizing the reaction conditions and using high-quality starting materials.
属性
IUPAC Name |
1-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-23(2)13-17-16-12-15(8-9-18(16)25-22-17)21-19(24)20-11-10-14-6-4-3-5-7-14/h3-9,12H,10-11,13H2,1-2H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSCJOJNCLSYJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NOC2=C1C=C(C=C2)NC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Dimethylamino)methyl]-3-hydroxy-3-phenylpropanenitrile](/img/structure/B2505456.png)
![methyl 2-({[4-(4-ethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate](/img/structure/B2505457.png)
![3-[3-({2-[(3-Fluorophenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2505458.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-fluorophenyl)methanone](/img/structure/B2505462.png)
![N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2505463.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,5-difluorobenzenesulfonamide](/img/structure/B2505465.png)
![N-(1-cyano-2-methylpropyl)-2-[(4-hydroxyquinolin-3-yl)formamido]acetamide](/img/structure/B2505466.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2505468.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/no-structure.png)


